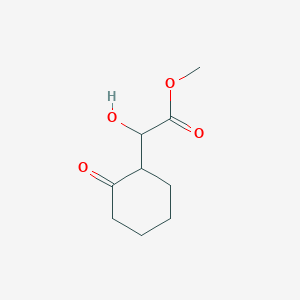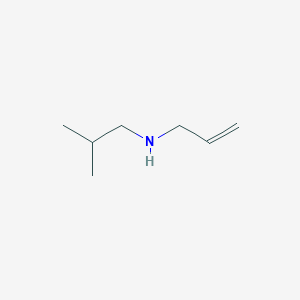
N-Isobutyl-2-propen-1-amin
Übersicht
Beschreibung
N-Isobutyl-2-propen-1-amine is an organic compound with the molecular formula C7H15N. It is also known by other names such as N-Isobutyl-allylamine and Allyl-isobutyl-amine . This compound is characterized by its amine functional group attached to an isobutyl and an allyl group. It is a colorless liquid with a boiling point of approximately 130.4°C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
N-Isobutyl-2-propen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Isobutyl-2-propen-1-amine can be synthesized through the alkylation of primary amines. One common method involves the reaction of isobutylamine with allyl chloride under basic conditions . The reaction typically proceeds as follows: [ \text{Isobutylamine} + \text{Allyl Chloride} \rightarrow \text{N-Isobutyl-2-propen-1-amine} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of N-Isobutyl-2-propen-1-amine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isobutyl-2-propen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Saturated amines.
Substitution: Halogenated derivatives.
Wirkmechanismus
The mechanism of action of N-Isobutyl-2-propen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylisobutylamine: (CAS: 13205-60-2)
Propylisobutylamine: (CAS: 39190-66-4)
Diisobutylamine: (CAS: 110-96-3)
N-isobutyl-N-isopropylamine hydrochloride: (CAS: 98630-32-1)
Uniqueness
N-Isobutyl-2-propen-1-amine is unique due to its combination of an isobutyl and an allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar amines .
Eigenschaften
IUPAC Name |
2-methyl-N-prop-2-enylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-5-8-6-7(2)3/h4,7-8H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUGOKVTBKQMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453696 | |
| Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-04-6 | |
| Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)
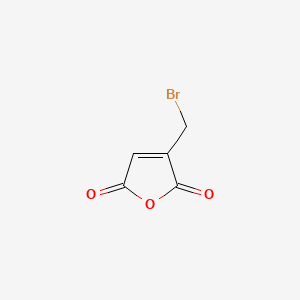
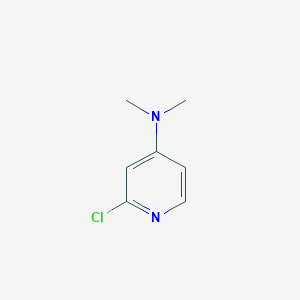
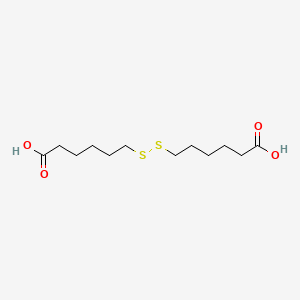


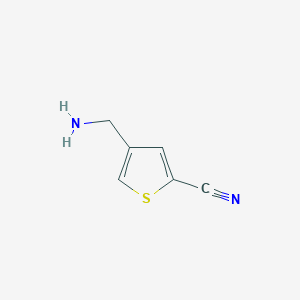
![Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1610232.png)
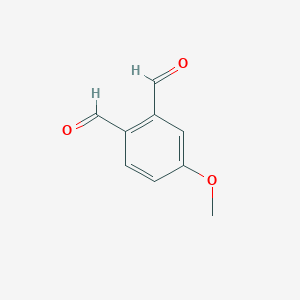
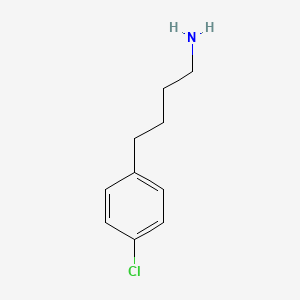
![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1610236.png)
![7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1610238.png)
